REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+]>[Pd]>[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=NC1
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
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3.04 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 24 hours
|
Duration
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24 h
|
Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Type
|
ADDITION
|
Details
|
To the residue ethyl acetate was added
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Type
|
WASH
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Details
|
the mixture was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The separated organic layer was dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated under pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1)C=1C=NC=NC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.61 g | |
YIELD: PERCENTYIELD | 98.7% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |